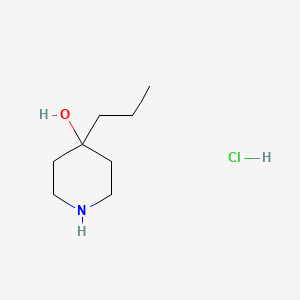
3-Ethynyl-2,4-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C(_7)H(_3)F(_2)N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both ethynyl and fluorine substituents on the pyridine ring. These modifications can alter the electronic properties of the pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,4-difluoropyridine typically involves the introduction of ethynyl and fluorine groups onto a pyridine ring. One common method includes the following steps:
Starting Material: The synthesis often begins with 2,4-difluoropyridine.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves reacting 2,4-difluoropyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Deprotection: If a protected ethynyl group is used, deprotection is necessary to obtain the free ethynyl group.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-efficiency, and safety. This often involves continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-2,4-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The ethynyl group can also undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the fluorine atoms.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can be used for the hydrogenation of the ethynyl group.
Cycloaddition: Reagents like azides or nitrile oxides can be used in cycloaddition reactions with the ethynyl group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Hydrogenation Products: Hydrogenation of the ethynyl group yields 3-ethyl-2,4-difluoropyridine.
Cycloaddition Products: Cycloaddition reactions can yield various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-2,4-difluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the development of pharmaceuticals due to their ability to modulate biological activity.
Medicine: The compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-2,4-difluoropyridine depends on its application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes or receptors by altering the electronic distribution and steric properties of the molecule. The ethynyl group can also participate in covalent bonding with target proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoropyridine: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Ethynylpyridine: Lacks the fluorine atoms, which can significantly alter its electronic properties and reactivity.
2,4,6-Trifluoropyridine: Contains an additional fluorine atom, which can further influence its chemical behavior.
Uniqueness
3-Ethynyl-2,4-difluoropyridine is unique due to the combination of both ethynyl and fluorine substituents. This combination provides a distinct set of electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C7H3F2N |
|---|---|
Molekulargewicht |
139.10 g/mol |
IUPAC-Name |
3-ethynyl-2,4-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
InChI-Schlüssel |
WBEJUEPTTKSYQB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CN=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)




![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)



